

Application Notes and Protocols for In Vitro Studies with T-1095

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Compound of Interest

Compound Name: T-1095

Cat. No.: B1682860

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Introduction

T-1095 is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors. It functions as a prodrug, which upon oral administration, is metabolized into its active form, **T-1095A**.^{[1][2]} **T-1095A** exhibits inhibitory activity against both SGLT1 and SGLT2, the primary transporters responsible for glucose reabsorption in the intestine and kidneys, respectively.^{[3][4]} This document provides detailed application notes and protocols for conducting in vitro studies to evaluate the efficacy and mechanism of action of **T-1095** and its active metabolite, **T-1095A**, using appropriate cell lines.

Suitable Cell Lines for T-1095 In Vitro Studies

The selection of an appropriate cell line is critical for obtaining meaningful in vitro data. As **T-1095** is a prodrug, in vitro studies should ideally utilize its active form, **T-1095A**, as most cell lines lack the necessary metabolic enzymes for its conversion.^{[5][6][7]} The choice between engineered cell lines and those with endogenous transporter expression will depend on the specific research question.

Engineered Cell Lines

For precise characterization of the inhibitory activity of **T-1095A** on specific SGLT isoforms, engineered cell lines that overexpress human SGLT1 or SGLT2 are highly recommended.

These cell lines provide a robust and controlled system for inhibitor screening and selectivity profiling.

- HEK293 (Human Embryonic Kidney 293) Cells: These cells are readily transfected and are commonly used to create stable cell lines expressing hSGLT1 or hSGLT2.[8]
- CHO (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are a well-established platform for the stable overexpression of transporters like hSGLT1 and hSGLT2, making them suitable for high-throughput screening of inhibitors.[9]

Cell Lines with Endogenous SGLT Expression

To study the effects of **T-1095A** in a more physiologically relevant context, cell lines that endogenously express SGLT1 or SGLT2 are invaluable.

- HK-2 (Human Kidney 2) Cells: This immortalized human proximal tubule cell line endogenously expresses SGLT2 and is an excellent model for investigating the impact of SGLT2 inhibition on renal glucose transport and downstream signaling pathways.[8]
- Caco-2 (Human colorectal adenocarcinoma) Cells: When grown as a polarized monolayer, this cell line differentiates to resemble intestinal enterocytes and expresses SGLT1, making it a suitable model for studying intestinal glucose absorption and the effects of SGLT1 inhibition.[10][11][12][13][14]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activity of **T-1095** and its active metabolite, **T-1095A**.

Compound	Target	Cell Line/System	Assay Method	IC50	Reference(s)
T-1095	hSGLT1	Not specified	Not specified	22.8 μ M	[3][4]
hSGLT2	Not specified	Not specified	2.3 μ M	[3][4]	
T-1095A	Renal SGLT	Renal brush-border membrane vesicles from normoglycemic mice	[¹⁴ C]glucose uptake	1.5 μ M	[1]
Renal SGLT	Renal brush-border membrane vesicles from db/db mice	[¹⁴ C]glucose uptake	1.1 μ M	[1]	

Experimental Protocols

Protocol 1: Glucose Uptake Assay Using Fluorescent Glucose Analog (2-NBDG) in HK-2 Cells

This protocol describes a method for measuring SGLT2-mediated glucose uptake in HK-2 cells, which endogenously express SGLT2, using the fluorescent glucose analog 2-NBDG.[8]

Materials:

- HK-2 cell line
- DMEM/F-12 medium with 10% FBS and antibiotics
- Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
- Sodium-free KRH buffer (NaCl replaced with choline chloride)

- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- **T-1095A** (or other test compounds)
- Phlorizin (non-selective SGLT inhibitor)
- D-glucose
- 96-well black, clear-bottom plates
- Fluorescence plate reader (Excitation/Emission ~485/535 nm)

Procedure:

- Cell Culture: Culture HK-2 cells in complete DMEM/F-12 medium at 37°C in a 5% CO₂ incubator. Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10⁴ cells/well and allow them to grow to confluence.
- Compound Preparation: Prepare a stock solution of **T-1095A** in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
- Glucose Uptake Assay:
 - Wash the confluent cell monolayers twice with pre-warmed KRH buffer.
 - Add 100 µL of KRH buffer containing the desired concentration of **T-1095A** or vehicle (DMSO) to each well.
 - Include control wells:
 - Total Uptake: Vehicle only.
 - Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) or incubation in sodium-free KRH buffer.
 - Positive Control: A known SGLT inhibitor like Phlorizin (e.g., 100 µM).

- Pre-incubate the plate at 37°C for 15-30 minutes.
- Initiate glucose uptake by adding 10 µL of 2-NBDG solution to each well (final concentration 100-200 µM).
- Incubate at 37°C for 30-60 minutes.
- Terminate the uptake by aspirating the medium and washing the cells three times with 200 µL of ice-cold KRH buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
- Data Analysis:
 - Measure the fluorescence of the cell lysates using a fluorescence plate reader.
 - Subtract the background fluorescence from wells without cells.
 - Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
 - Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Radiolabeled Glucose Uptake Assay in Engineered HEK293 or CHO Cells

This protocol is suitable for accurately determining the inhibitory potency of **T-1095A** on specific SGLT isoforms using engineered cell lines.

Materials:

- HEK293 or CHO cells stably expressing hSGLT1 or hSGLT2
- Appropriate cell culture medium with selection antibiotic (e.g., G418)
- Uptake buffer (e.g., KRH buffer)

- [^{14}C]-alpha-methyl-D-glucopyranoside ([^{14}C]AMG) or other suitable radiolabeled glucose analog
- **T-1095A** (or other test compounds)
- Scintillation cocktail
- Scintillation counter

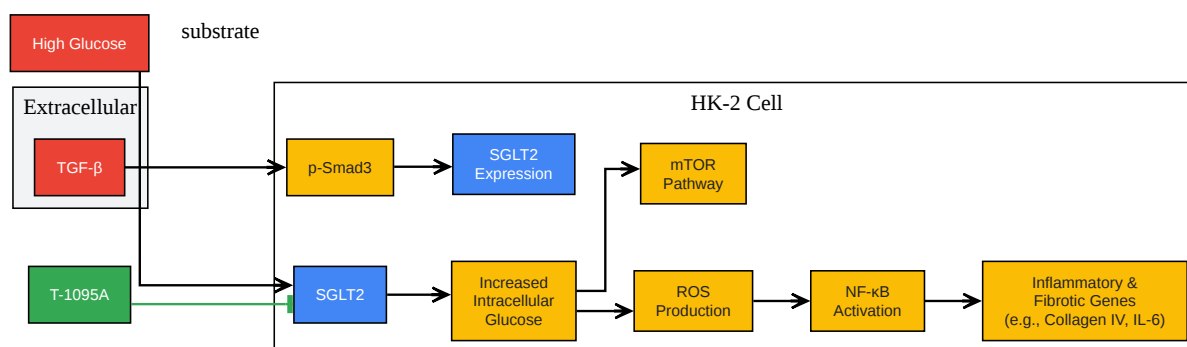
Procedure:

- Cell Culture: Culture the engineered cells in the appropriate medium containing the selection antibiotic to maintain transporter expression. Seed the cells into a suitable multi-well plate and grow to confluence.
- Compound Preparation: Prepare serial dilutions of **T-1095A** in the uptake buffer.
- Glucose Uptake Assay:
 - Wash the cells with uptake buffer.
 - Pre-incubate the cells with the test compound dilutions for a defined period (e.g., 15-30 minutes) at 37°C.
 - Initiate the uptake by adding the uptake buffer containing [^{14}C]AMG and the test compound.
 - Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
 - Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
 - Lyse the cells (e.g., with NaOH or a commercial lysis buffer).
- Data Analysis:
 - Transfer the cell lysates to scintillation vials.
 - Add scintillation cocktail and measure the radioactivity using a scintillation counter.

- Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like phlorizin or in sodium-free buffer).
- Calculate the percentage of inhibition for each concentration of **T-1095A** and determine the IC₅₀ value.

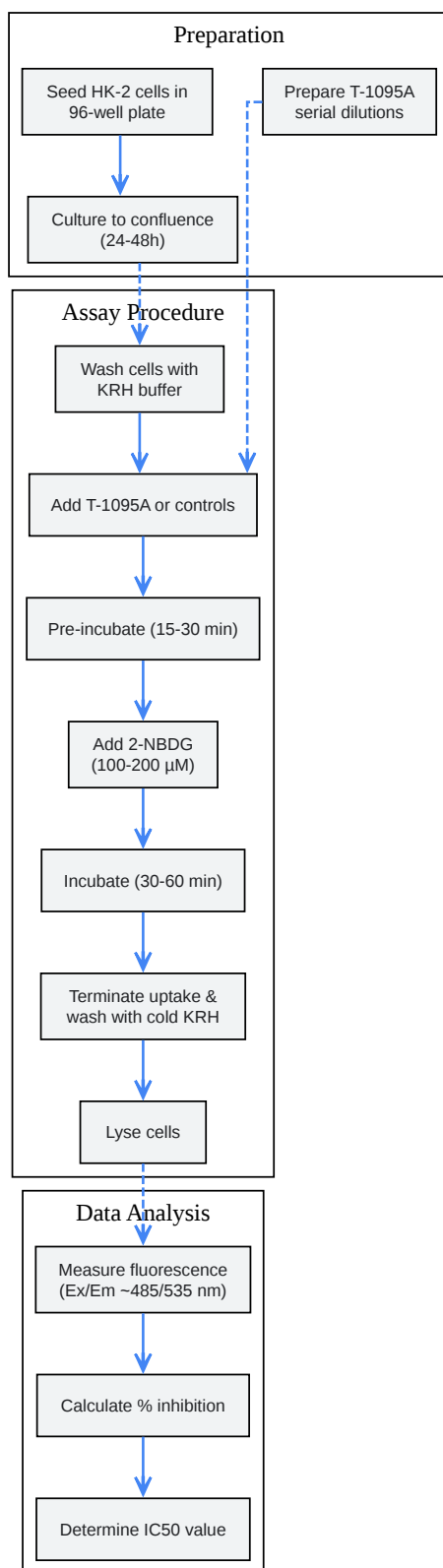
Signaling Pathways and Visualization

Inhibition of SGLT2 in renal proximal tubule cells, such as HK-2, has been shown to modulate several key signaling pathways implicated in diabetic nephropathy.[15][16][17]



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Caption: Signaling pathways affected by SGLT2 inhibition in HK-2 cells.



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